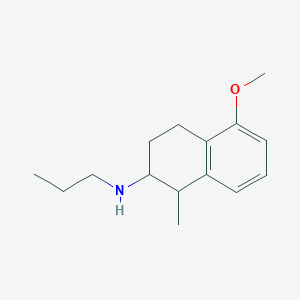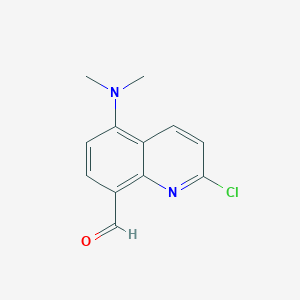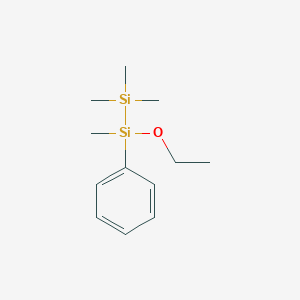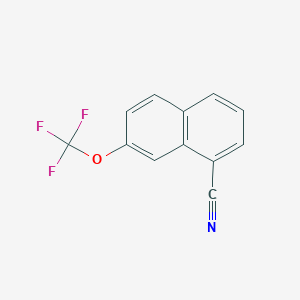![molecular formula C10H15N5O2 B11873240 2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol CAS No. 6950-18-1](/img/structure/B11873240.png)
2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine with diethanolamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process, reducing the time and cost associated with manual synthesis .
化学反応の分析
Types of Reactions
2,2’-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives .
科学的研究の応用
2,2’-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol has several scientific research applications:
作用機序
The mechanism of action of 2,2’-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other signaling pathways, contributing to its overall biological activity .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities, often used as a reference in comparative studies.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potent anticancer properties, differing in its triazole ring structure.
Thioglycoside derivatives: Compounds that share the pyrazolo[3,4-d]pyrimidine scaffold but contain additional thioglycoside groups, enhancing their biological activity.
Uniqueness
2,2’-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol stands out due to its dual functionality, combining the pyrazolo[3,4-d]pyrimidine core with diethanolamine moieties. This unique structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
特性
CAS番号 |
6950-18-1 |
|---|---|
分子式 |
C10H15N5O2 |
分子量 |
237.26 g/mol |
IUPAC名 |
2-[2-hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C10H15N5O2/c1-14-9-8(6-13-14)10(12-7-11-9)15(2-4-16)3-5-17/h6-7,16-17H,2-5H2,1H3 |
InChIキー |
JGVWYHQSDYUHRQ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=N1)C(=NC=N2)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)




![2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11873220.png)
![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11873232.png)
![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)


